1,3-Distearin-d5

Übersicht

Beschreibung

Glyceryl derivative.

Biologische Aktivität

1,3-Distearin-d5 (CAS No. 1246523-69-2) is a deuterated form of 1,3-distearoylglycerol, a glycerolipid that incorporates five deuterium atoms. This compound has gained attention in biological research due to its unique isotopic labeling, which allows for advanced studies in lipid metabolism and cellular processes. This article explores the biological activity of this compound, including its synthesis, applications in research, and relevant findings from various studies.

Synthesis and Properties

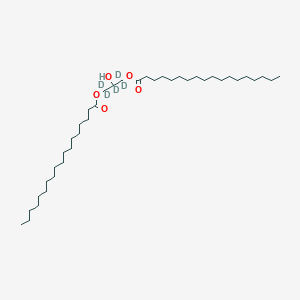

This compound can be synthesized through the esterification of glycerol with deuterated stearic acid. The reaction can be summarized as follows:

This condensation reaction results in the formation of ester bonds while releasing water. The presence of deuterium atoms at specific positions enhances the compound's traceability using mass spectrometry techniques, making it a valuable tool in lipid research.

Biological Activity and Applications

This compound does not possess inherent biological activity but serves as an important tracer molecule in various research applications. Its isotopic labeling allows researchers to investigate lipid metabolism and trafficking within biological systems.

Lipid Metabolism Studies

In studies focused on lipid metabolism, this compound is used to trace the absorption and breakdown of dietary fats. Research has shown that incorporating this compound into dietary fats enables tracking through metabolic pathways in vivo. For instance, studies have utilized mass spectrometry to analyze the metabolic fate of labeled lipids in mammalian models, revealing insights into how fats are processed and utilized by the body .

Cellular Trafficking

The unique properties of this compound make it suitable for investigating cellular trafficking mechanisms. By employing this compound as an internal standard in mass spectrometry experiments, researchers can quantify lipid components in complex mixtures and assess variations in lipid profiles across different conditions or treatments. This application is particularly useful in understanding how lipids interact within cellular membranes and influence signaling pathways.

Study on Lipid Profiling

A study published in Nature investigated the molecular profiles of healthy individuals over time, utilizing various lipidomic techniques including mass spectrometry. The researchers incorporated stable isotope-labeled lipids such as this compound to analyze changes in lipid profiles associated with health markers . Key findings included:

- Stable Lipid Profiles : The longitudinal analysis showed that individuals maintained stable lipid profiles over time.

- Sex-Specific Trends : Variations were observed between male and female participants regarding specific lipid levels.

Metabolic Research Applications

In metabolic research contexts, this compound has been employed to study lipid absorption from dietary sources. For example:

- Dietary Fat Absorption : In a controlled feeding study, subjects consumed meals containing this compound. Subsequent blood analyses demonstrated how effectively the labeled lipids were absorbed and metabolized .

Data Table: Summary of Research Findings on this compound

Eigenschaften

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i35D2,36D2,37D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHVBANLECCAGF-RYBIQIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429508 | |

| Record name | 1,3-Distearin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246523-69-2 | |

| Record name | 1,3-Distearin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.